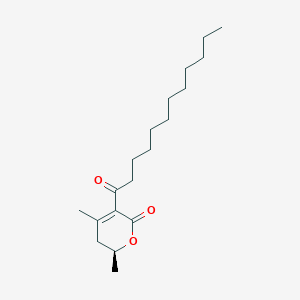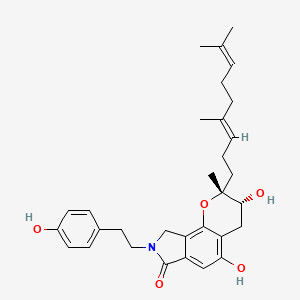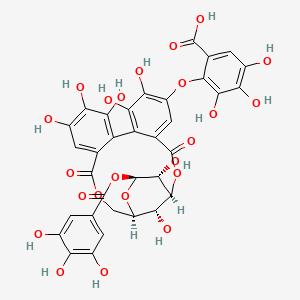
Mallotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mallotinic acid is a hydrolyzable tannin found in the bark of the plant Mallotus japonicus. It is a complex organic compound with the molecular formula C34H26O23. This compound is known for its unique structure, which includes multiple hydroxyl groups and ester linkages, making it a significant subject of study in organic chemistry and biochemistry .
Scientific Research Applications
Mallotinic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of hydrolyzable tannins.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mallotinic acid can be isolated from the bark of Mallotus japonicus through a series of extraction and purification steps. The process typically involves:
Extraction: The bark is first ground into a fine powder and then subjected to solvent extraction using a mixture of water and organic solvents such as methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound from other tannins and impurities.
Industrial Production Methods: While there is no large-scale industrial production method specifically for this compound, the extraction process from natural sources remains the primary method of obtaining this compound. Advances in synthetic biology and metabolic engineering may offer future pathways for its production through microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: Mallotinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Mechanism of Action
The mechanism of action of mallotinic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: this compound may modulate signal transduction pathways related to cell growth and apoptosis, which are relevant to its potential anticancer properties.
Comparison with Similar Compounds
Mallotinic acid can be compared with other hydrolyzable tannins such as:
Mallojaponin: Another tannin isolated from Mallotus japonicus, known for its similar structure but different biological activities.
Valoneaic Acid: A hydrolyzable tannin with a different structural arrangement but similar antioxidant properties.
Uniqueness: this compound’s unique structure, with multiple hydroxyl groups and ester linkages, sets it apart from other tannins. Its specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C34H26O23 |
|---|---|
Molecular Weight |
802.6 g/mol |
IUPAC Name |
2-[[(1S,19R,21S,22R,23R)-7,8,11,12,13,22,23-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-6-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C34H26O23/c35-11-1-7(2-12(36)19(11)39)31(50)57-34-27(47)29-23(43)16(55-34)6-53-32(51)8-3-13(37)20(40)24(44)17(8)18-9(33(52)56-29)5-15(22(42)25(18)45)54-28-10(30(48)49)4-14(38)21(41)26(28)46/h1-5,16,23,27,29,34-47H,6H2,(H,48,49)/t16-,23-,27-,29+,34+/m1/s1 |
InChI Key |
AJIFASHLGBHDDS-GEFDNOIESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


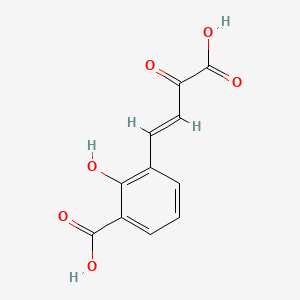
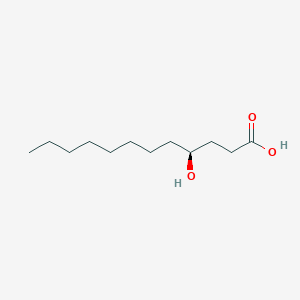

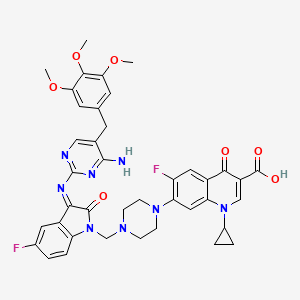
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
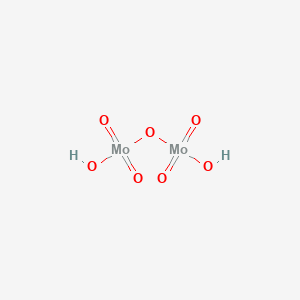
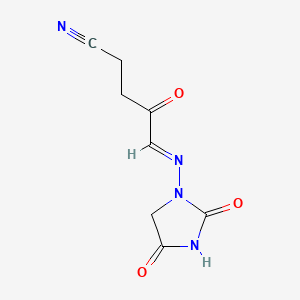
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)
